DL-Carnitine

Übersicht

Beschreibung

Dextrocarnitin: ist ein Stereoisomer von Carnitin, einer quartären Ammoniumverbindung, die am Stoffwechsel von Fettsäuren beteiligt ist. Im Gegensatz zu seinem Gegenstück Levocarnitin ist Dextrocarnitin nicht biologisch aktiv und kann als Antagonist von Levocarnitin wirken . Carnitin spielt eine entscheidende Rolle beim Transport von langkettigen Fettsäuren in die Mitochondrien zur Beta-Oxidation, die für die Energieproduktion unerlässlich ist.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Dextrocarnitin beinhaltet die stereoselektive Synthese von Carnitin. Ein übliches Verfahren ist die Auflösung von racemischem Carnitin unter Verwendung chiraler Säuren oder Enzyme, um die Dextro- und Levoformen zu trennen. Ein anderer Ansatz ist die asymmetrische Synthese unter Verwendung chiraler Katalysatoren, um direkt Dextrocarnitin zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dextrocarnitin beinhaltet typischerweise großtechnische Auflösungsprozesse. Das racemische Gemisch von Carnitin wird Kristallisations- oder Chromatographietechniken unterzogen, um Dextrocarnitin zu isolieren. Die enzymatische Auflösung unter Verwendung spezifischer Enzyme, die selektiv mit einem Enantiomer reagieren, wird auch in industriellen Umgebungen eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dextrocarnitin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dextrocarnitin kann oxidiert werden, um Carnitinaldehyd und weiter zu Carnitinsäure zu produzieren.

Reduktion: Reduktionsreaktionen können Dextrocarnitin in seinen entsprechenden Alkohol umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können funktionelle Gruppen in Dextrocarnitin durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Carnitinaldehyd, Carnitinsäure.

Reduktion: Carnitinalkohol.

Substitution: Verschiedene substituierte Carnitinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Dextrocarnitin wird als chirales Hilfsmittel in der asymmetrischen Synthese verwendet, um enantiomerenreine Verbindungen zu erzeugen. Es wird auch in Studien zur Stereochemie und zu chiralen Trenntechniken eingesetzt .

Biologie: In der biologischen Forschung wird Dextrocarnitin verwendet, um die Auswirkungen von Carnitinmangel und die Rolle von Stereoisomeren in Stoffwechselprozessen zu untersuchen. Es dient als Kontrolle in Experimenten mit Levocarnitin .

Medizin: Dextrocarnitin hat aufgrund seiner antagonistischen Wirkungen auf Levocarnitin begrenzte direkte medizinische Anwendungen. Es wird in der Forschung eingesetzt, um den Carnitinstoffwechsel und seine Auswirkungen auf verschiedene Erkrankungen zu verstehen .

Industrie: In der pharmazeutischen Industrie wird Dextrocarnitin bei der Entwicklung chiraler Arzneimittel und als Referenzstandard in Qualitätskontrollprozessen verwendet .

Wirkmechanismus

Dextrocarnitin übt seine Wirkungen aus, indem es mit Levocarnitin um Transport- und Bindungsstellen konkurriert. Es hemmt den Transport von langkettigen Fettsäuren in die Mitochondrien und reduziert so die Beta-Oxidation und die Energieproduktion. Diese antagonistische Wirkung kann genutzt werden, um die physiologischen und metabolischen Rollen von Carnitin zu untersuchen .

Wirkmechanismus

Dextrocarnitine exerts its effects by competing with levocarnitine for transport and binding sites. It inhibits the transport of long-chain fatty acids into the mitochondria, thereby reducing beta-oxidation and energy production. This antagonistic action can be used to study the physiological and metabolic roles of carnitine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Levocarnitin: Die biologisch aktive Form von Carnitin, die am Fettsäurestoffwechsel beteiligt ist.

Acetylcarnitin: Ein Derivat von Carnitin, das eine Rolle beim Acetyl-Gruppentransport und der Energieproduktion spielt.

Propionylcarnitin: Ein weiteres Derivat, das am Stoffwechsel von Propionat und der Energieproduktion beteiligt ist.

Einzigartigkeit: Dextrocarnitin ist einzigartig aufgrund seiner antagonistischen Wirkungen auf Levocarnitin. Während Levocarnitin und seine Derivate für die Energieproduktion und Stoffwechselprozesse unerlässlich sind, hemmt Dextrocarnitin diese Funktionen, was es zu einem wertvollen Werkzeug in der Forschung macht, um die Rolle von Carnitin im Stoffwechsel zu verstehen .

Biologische Aktivität

DL-Carnitine, a racemic mixture of L-carnitine and D-carnitine, plays significant roles in various biological processes, particularly in energy metabolism, exercise performance, and cellular protection. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily known for its role in transporting long-chain fatty acids into the mitochondria for β-oxidation, thereby facilitating energy production. While L-carnitine is biologically active and essential for metabolic functions, D-carnitine has been shown to have less favorable effects, including potential toxicity and interference with L-carnitine's functions.

Biological Activities

-

Energy Metabolism :

- This compound enhances fatty acid oxidation and improves energy production during exercise. It facilitates the transport of fatty acids into the mitochondria, where they are oxidized for energy.

- Studies indicate that L-carnitine supplementation can lead to increased exercise performance by reducing lactate accumulation and enhancing recovery post-exercise .

-

Antioxidant Properties :

- This compound exhibits antioxidant activity by reducing oxidative stress markers and enhancing the body's antioxidant defenses. It has been shown to lower levels of pro-inflammatory cytokines and improve mitochondrial function .

- In animal models, L-carnitine supplementation has resulted in decreased markers of oxidative damage such as TBARS (thiobarbituric acid reactive substances) and protein oxidation .

-

Cardiovascular Health :

- Research indicates that L-carnitine may provide cardioprotective effects by improving lipid profiles and reducing ischemia-reperfusion injury in cardiac tissues. It helps regulate calcium influx and enzyme release critical for cardiac function .

- A study involving centenarians demonstrated that L-carnitine supplementation improved physical and cognitive functions while reducing fatigue .

- Cognitive Function :

Case Studies

- Infant Primary Carnitine Deficiency : A case study highlighted the successful management of an infant with primary carnitine deficiency through L-carnitine supplementation. The treatment improved plasma carnitine levels and prevented hypoglycemic episodes, showcasing its therapeutic potential in metabolic disorders .

- Exercise Tolerance in Patients : A study assessed the effects of this compound on patients with impaired exercise tolerance. Results indicated improvements in exercise capacity among participants who received carnitine supplementation compared to a placebo group .

Table 1: Summary of Key Studies on this compound

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| Hathcock et al. (2020) | Healthy adults | 2 g/day | 9 weeks | Improved exercise performance; reduced blood lactate levels |

| Bacurau et al. (2003) | Athletes | 2 g/day | 4 weeks | Enhanced antioxidant capacity; lower oxidative stress markers |

| Wang et al. (2018) | Centenarians | 2 g/day | 6 months | Increased muscle mass; improved cognitive function |

| Johri et al. (2014) | Young athletes | 3 g/day | 3 weeks | Enhanced fat oxidation; improved physical performance |

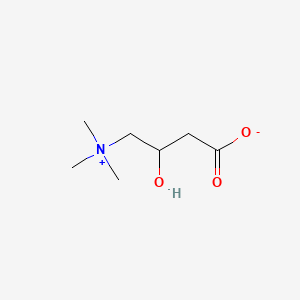

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-ZCFIWIBFSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274509 | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

461-06-3, 44984-08-9, 541-15-1 | |

| Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.